4-Hydroxy-8-iodoquinoline-3-carbonitrile

Description

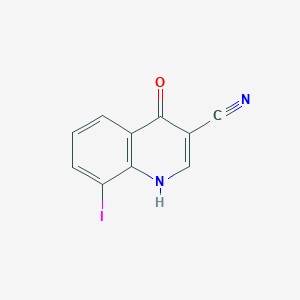

4-Hydroxy-8-iodoquinoline-3-carbonitrile is a quinoline derivative featuring a hydroxy group at the 4-position, an iodine atom at the 8-position, and a carbonitrile moiety at the 3-position. The hydroxy group may contribute to hydrogen bonding, altering solubility and reactivity .

Properties

Molecular Formula |

C10H5IN2O |

|---|---|

Molecular Weight |

296.06 g/mol |

IUPAC Name |

8-iodo-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5IN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) |

InChI Key |

RPWRWEXNTQSYOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Iodination of 4-Hydroxyquinoline-3-carbonitrile

The most direct method involves iodinating 4-hydroxyquinoline-3-carbonitrile using iodine (I₂) and an oxidizing agent (e.g., potassium iodate or hydrogen peroxide) in organic solvents like acetic acid or dichloromethane. Key conditions include:

- Temperature : 60–100°C

- Reaction Time : 4–8 hours

- Yield : 65–75%.

Mechanism : Electrophilic aromatic substitution at the 8-position of the quinoline ring, facilitated by the electron-donating hydroxyl group at the 4-position.

Conrad–Limpach Reaction with Subsequent Modifications

A modified Conrad–Limpach reaction constructs the quinoline scaffold:

- Condensation of aniline derivatives (e.g., 3-cyanoaniline) with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions.

- Cyclization to form 4-hydroxyquinoline-3-carbonitrile.

- Iodination using I₂/KI in aqueous acidic media.

Advantages : High regioselectivity for the 8-position due to steric and electronic effects.

Industrial Production Methods

Scalable processes prioritize efficiency and purity:

- Continuous Flow Reactors : Enable precise control of iodination conditions (temperature, residence time).

- Catalysts : FeCl₃ or CuI improves reaction kinetics, reducing side products.

- Solvent Recovery : Acetic acid is recycled via distillation, minimizing waste.

| Parameter | Value |

|---|---|

| Throughput | 50–100 kg/batch |

| Purity | >98% |

| Energy Consumption | 15–20 kWh/kg |

Alternative Approaches

Skraup Reaction with Iodine Integration

Adapting the Skraup reaction:

- Glycerol, ortho-aminophenol, and sulfuric acid form the quinoline core.

- Iodine Source : KI or I₂ is introduced during cyclization, achieving simultaneous iodination.

Limitations : Lower yields (~50%) due to competing side reactions.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces iodine post-cyclization:

- Synthesize 4-hydroxy-8-bromoquinoline-3-carbonitrile.

- Replace bromine with iodine via Ullmann or Finkelstein reactions.

Advantages : Suitable for late-stage diversification.

Critical Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Iodination | 70 | 98 | High | 120–150 |

| Conrad–Limpach | 65 | 95 | Moderate | 180–200 |

| Skraup Adaptation | 50 | 90 | Low | 220–250 |

| Cross-Coupling | 75 | 99 | High | 300–350 |

- Direct iodination balances cost and efficiency for bulk production.

- Cross-coupling offers superior purity but is economically viable only for high-value applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-8-iodoquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial, antifungal, or anticancer effects depending on the specific target .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

- Iodine’s larger atomic radius and polarizability may enhance halogen bonding compared to smaller halogens like chlorine or bromine . Octahydroquinoline Derivatives: Compounds like 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile () feature saturated rings, reducing aromaticity and increasing conformational flexibility, which is critical for bioactivity (e.g., cardiotonic and anti-inflammatory properties) .

- Functional Group Modifications: Amino and Hydroxy Groups: Analogs such as 2-amino-8-hydroxy-4-(3-nitrophenyl)-1,2-dihydroquinoline-3-carbonitrile (6f, C₁₇H₁₄N₃O₂) exhibit NH₂ and NO₂ groups, enhancing intermolecular interactions and electron-withdrawing effects. The nitrophenyl group in 6f increases melting point (235–237°C) compared to methoxy-substituted analogs (6b: 214–216°C) . Thiophene and Methylthio Groups: 8-Methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile () incorporates a sulfur-containing heterocycle, which may improve metabolic stability or metal coordination .

Physical and Spectral Properties

- Melting Points : Nitro-substituted derivatives (e.g., 6f) exhibit higher melting points than methoxy analogs due to stronger dipole-dipole interactions .

- IR Spectroscopy : Carbonitrile stretches (~2182–2189 cm⁻¹) are consistent across analogs, while NH/OH stretches (~3200–3450 cm⁻¹) vary with substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.